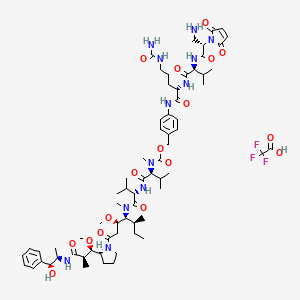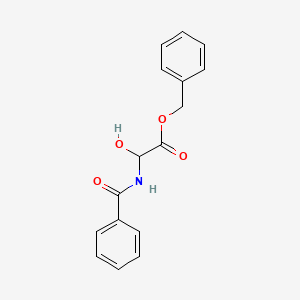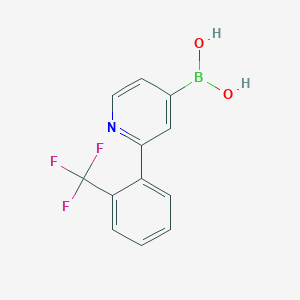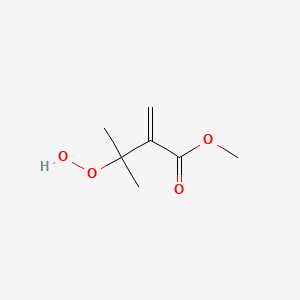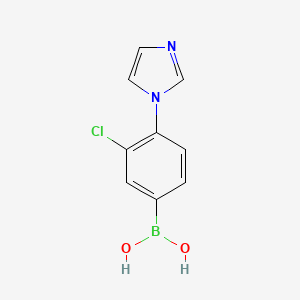
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution of the chlorine atom can result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the imidazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-(1H-imidazol-1-yl)phenyl)boronic acid: Unique due to the presence of both a boronic acid group and an imidazole ring.
Phenylboronic acid: Lacks the chlorine and imidazole substituents, making it less versatile in certain applications.
Imidazole derivatives: Often used in drug development but may lack the boronic acid functionality, limiting their reactivity with certain targets.
Uniqueness
The combination of the boronic acid group and the imidazole ring in this compound provides a unique set of chemical properties that make it particularly useful in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H8BClN2O2 |
|---|---|
Poids moléculaire |
222.44 g/mol |
Nom IUPAC |
(3-chloro-4-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6,14-15H |
Clé InChI |
ILEAGOWSOUJMJB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)N2C=CN=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
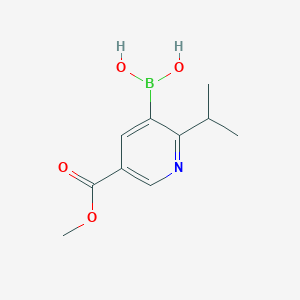

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
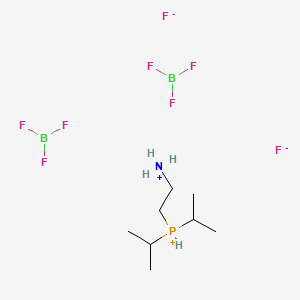


![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
